N-Acetyl-L-proline

Catalog No.
S661879
CAS No.
68-95-1
M.F
C7H11NO3
M. Wt
157.17 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Acetyl-L-proline

CAS Number

68-95-1

Product Name

N-Acetyl-L-proline

IUPAC Name

(2S)-1-acetylpyrrolidine-2-carboxylic acid

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

InChI

InChI=1S/C7H11NO3/c1-5(9)8-4-2-3-6(8)7(10)11/h6H,2-4H2,1H3,(H,10,11)/t6-/m0/s1

InChI Key

GNMSLDIYJOSUSW-LURJTMIESA-N

SMILES

CC(=O)N1CCCC1C(=O)O

Solubility

23.6 [ug/mL]

Synonyms

N-Acetyl-L-proline;68-95-1;Acetylproline;1-Acetyl-L-proline;Ac-Pro-OH;(S)-1-acetylpyrrolidine-2-carboxylicacid;N-Acetylproline;Acetyl-L-Proline;(2S)-1-acetylpyrrolidine-2-carboxylicacid;4-Methoxy-2-MethylbenzoicAcid;(S)-1-Acetyl-pyrrolidine-2-carboxylicacid;CHEBI:21560;GNMSLDIYJOSUSW-LURJTMIESA-N;1-Acetylproline;N7P;(R)-(+)-Acetylproline;Proline,1-acetyl-,L-;acetyl-proline;4avs;1-Acetylproline#;PubChem6388;DL-Proline,1-acetyl-;UNII-CC8XZ138VZ;AC1L24PQ;AC1Q1KD1

Canonical SMILES

CC(=O)N1CCCC1C(=O)O

Isomeric SMILES

CC(=O)N1CCC[C@H]1C(=O)O
  • Origin: N-Ac-Pro is not a naturally occurring amino acid but can be synthesized in a laboratory or obtained commercially [].
  • Significance: N-Ac-Pro serves as an analog to the carboxy-terminal dipeptide portion of preferred substrates for ACE, an enzyme regulating blood pressure []. This makes it a valuable tool for studying ACE function and potentially developing ACE inhibitor drugs [].

Molecular Structure Analysis

N-Ac-Pro possesses a unique structure with several key features []:

  • Central Carbon Chain: It has a five-membered ring structure (pyrrolidine) with a central carbon chain.
  • Amino Acid Group: An L-proline group is attached to the central chain, providing the amino functionality (NH2).
  • Acetyl Group: An acetyl group (CH3CO) is linked to the nitrogen atom at the start of the proline group (N-acetylation).
  • Chirality: The presence of an asymmetric carbon atom in proline makes N-Ac-Pro a chiral molecule, existing in L- and D-enantiomers. However, research commonly focuses on the L-enantiomer (N-Ac-L-Pro) due to its biological relevance [].

Note

Due to the technical nature of chemical structure depiction, this analysis refrains from including a structural formula.


Chemical Reactions Analysis

Synthesis

N-Ac-Pro can be synthesized through various methods, including acylation of L-proline with acetic anhydride [].

Angiotensin-Converting Enzyme (ACE) Inhibition:

  • N-Acetyl-L-proline acts as a substrate analog for ACE, an enzyme involved in regulating blood pressure.
  • Researchers use it to study ACE activity, binding of substrates and inhibitors, and differentiation of various aminoacylases.

Proline Analog Research:

  • N-Acetyl-L-proline serves as a model compound for studying the properties of proline, an important amino acid.
  • This research helps understand protein folding, stability, and interactions.

Development of Prodrugs:

  • Scientists explore N-Acetyl-L-proline as a potential prodrug for cis-4-hydroxy-L-proline (CHOP), a molecule with therapeutic potential.
  • N-acetylation may improve CHOP's bioavailability and reduce its toxicity.

Natural Product Identification:

  • N-Acetyl-L-proline has been identified as a constituent of Panax ginseng, suggesting a potential role in its biological effects.
  • Further research is needed to understand its specific contributions.

XLogP3

-0.7

UNII

CC8XZ138VZ

Other CAS

1074-79-9
68-95-1

Wikipedia

N-Acetyl-proline

Dates

Modify: 2023-08-15

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